1-(1,3-Dioxolan-2-yl)-heptan-2-one

Descripción

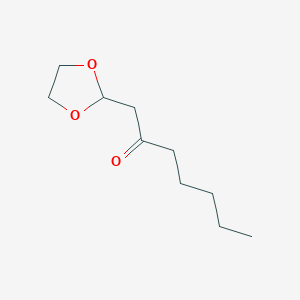

Structure

3D Structure

Propiedades

IUPAC Name |

1-(1,3-dioxolan-2-yl)heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-2-3-4-5-9(11)8-10-12-6-7-13-10/h10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYOSFSVYKVVLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40600629 | |

| Record name | 1-(1,3-Dioxolan-2-yl)heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60643-07-4 | |

| Record name | 1-(1,3-Dioxolan-2-yl)heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(1,3-Dioxolan-2-yl)-heptan-2-one can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. A common procedure involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale acetalization processes, utilizing efficient catalysts such as zirconium tetrachloride (ZrCl4) under mild reaction conditions . The use of molecular sieves or orthoesters for effective water removal is also common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 1-(1,3-Dioxolan-2-yl)-heptan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: NaOCH3 in methanol or NH3 in ethanol.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of ethers or amines.

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block for Complex Molecules

1-(1,3-Dioxolan-2-yl)-heptan-2-one serves as an essential building block in the synthesis of complex organic molecules. Its structural features allow for versatile modifications that can lead to a variety of derivatives. For instance, it can be utilized in the preparation of spiro[3.3]heptane derivatives, which are significant in medicinal chemistry due to their biological activity .

Pharmaceutical Applications

The compound's derivatives have been explored for their potential as pharmaceutical agents. The spiro compounds derived from this compound exhibit unique pharmacological properties that could lead to new therapeutic agents. The ability to easily modify the dioxolane structure enhances its utility in drug design and development .

Material Science

Nematic Liquid Crystals

Research indicates that this compound can be employed in the formulation of nematic liquid crystals. These materials are crucial for applications in display technologies, such as LCDs (Liquid Crystal Displays). The compound can contribute to the development of novel liquid crystal mixtures that exhibit improved performance characteristics .

Functional Fine Chemicals

The compound is also considered a functional fine chemical, which can be tailored for specific industrial applications. Its unique properties make it suitable for use in specialty chemicals that require precise physical and chemical characteristics .

Biofuels

Potential as a Biodiesel Component

Recent studies have investigated the use of alkyl-substituted dioxolanes, including this compound, as potential biodiesel components. The pyrolysis of these compounds has been analyzed to understand their decomposition rates and product distributions at high temperatures. The results suggest that these dioxolanes could serve as sustainable fuel alternatives due to their favorable combustion properties and lower sooting tendencies compared to traditional fuels .

Case Study 1: Synthesis of Spiro Compounds

A study demonstrated the synthesis of various spiro[3.3]heptane derivatives from this compound. The research highlighted the compound's ability to facilitate complex reactions leading to biologically active molecules. The derivatives exhibited promising results in preliminary pharmacological tests, indicating potential therapeutic applications.

Case Study 2: Liquid Crystal Applications

In another investigation, researchers explored the incorporation of this compound into nematic liquid crystal formulations. The findings revealed enhanced thermal stability and optical properties, making these formulations suitable for next-generation display technologies.

Mecanismo De Acción

The mechanism of action of 1-(1,3-Dioxolan-2-yl)-heptan-2-one involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical transformations. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during multi-step synthesis . Its molecular targets include carbonyl groups, which it can acetalize to form stable dioxolane rings .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 1-(1,3-Dioxolan-2-yl)-heptan-2-one and analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₉H₁₆O₃ | 172.22 (inferred) | Heptan-2-one backbone; 1,3-dioxolane ring |

| 1-(1,3-Dioxolan-2-yl)acetone | C₆H₁₀O₃ | 130.14 | Propan-2-one backbone; shorter chain |

| 1-(1,3-Dioxolan-2-yl)-3-propyl-hexan-2-one | C₁₁H₂₀O₃ (inferred) | 200.27 (inferred) | Hexan-2-one backbone; propyl branch |

| Propiconazole | C₁₅H₁₇Cl₂N₃O₂ | 342.22 | 1,3-dioxolane ring; triazole and dichlorophenyl groups |

Key Observations:

- Chain Length and Substituents: The target compound’s heptan-2-one backbone distinguishes it from shorter-chain analogs like 1-(1,3-Dioxolan-2-yl)acetone (propan-2-one) and branched derivatives like 1-(1,3-Dioxolan-2-yl)-3-propyl-heptan-2-one .

Physicochemical Properties

- Boiling Points and Solubility : Longer aliphatic chains (e.g., heptan-2-one vs. propan-2-one) generally elevate boiling points and reduce water solubility. For example, 1-(1,3-Dioxolan-2-yl)acetone (MW 130.14) is likely more volatile than the heptan-2-one analog (MW 172.22) .

- Stability : The 1,3-dioxolane ring enhances stability against nucleophilic attack, a feature shared across these compounds. However, branched derivatives (e.g., 3-propyl-hexan-2-one) may exhibit steric hindrance, affecting reactivity .

Actividad Biológica

1-(1,3-Dioxolan-2-yl)-heptan-2-one is a heterocyclic compound known for its diverse applications in organic synthesis and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

This compound features a dioxolane ring structure that enhances its stability and reactivity. The compound can participate in various chemical reactions, such as oxidation, reduction, and substitution, which are crucial for its application in synthesizing biologically active molecules .

The biological activity of this compound is primarily attributed to its ability to form stable cyclic structures. These structures can protect reactive functional groups during chemical transformations, making the compound an effective protecting agent in multi-step organic syntheses. This property is particularly valuable in the synthesis of pharmaceuticals where maintaining the integrity of reactive sites is essential .

Medicinal Chemistry

Research indicates that this compound is utilized in the development of drug delivery systems due to its stability and ability to form cyclic structures. Its role as a building block in synthesizing complex molecules has been highlighted in various studies focusing on pharmaceutical applications .

Synthesis and Evaluation

A study investigated the synthesis of derivatives from this compound and their biological evaluation. The derivatives exhibited varying degrees of activity against specific biological targets. These findings underscore the potential for developing new therapeutic agents based on this compound .

Comparative Studies

Comparative studies with other dioxolane derivatives have shown that this compound displays unique reactivity profiles that may enhance its biological efficacy. For example, it has been compared with 1,3-dioxane and 1,2-dioxolane to evaluate differences in stability and reactivity under biological conditions .

Research Findings

Recent literature indicates that this compound can serve as a precursor for synthesizing novel compounds with enhanced biological activities. The exploration of its derivatives has led to the identification of new pharmacological properties that warrant further investigation .

Data Summary

| Property | Observation |

|---|---|

| Chemical Structure | Dioxolane ring with heptanone moiety |

| Reactivity | Forms stable cyclic structures |

| Biological Applications | Potential use in drug delivery systems |

| Antimicrobial Activity | Limited direct studies; related compounds show promise |

| Research Findings | Derivatives exhibit varying biological activities |

Q & A

Basic Research Questions

Q. How can I design an efficient synthetic route for 1-(1,3-Dioxolan-2-yl)-heptan-2-one, and what are the critical intermediates?

- Methodological Answer : A plausible route involves the acid-catalyzed ketalization of heptan-2-one with 1,2-ethanediol. Key intermediates include the hemiketal intermediate , formed under controlled conditions (e.g., catalytic p-toluenesulfonic acid in anhydrous toluene). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product . Monitor reaction progress using TLC or in-situ FTIR to detect carbonyl group disappearance.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : and NMR can confirm the dioxolane ring (δ ~4.0–5.0 ppm for protons on the ring) and ketone absence (absence of δ ~2.1–2.3 ppm for α-protons to carbonyl).

- IR : Absence of a strong carbonyl stretch (~1700 cm) confirms successful ketalization.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (CHO) and fragmentation patterns .

Q. How can I assess the purity of synthesized this compound?

- Methodological Answer : Use HPLC with a polar stationary phase (e.g., C18 column) and a mobile phase gradient of water/acetonitrile. Compare retention times against a commercial standard or synthesize via an alternative route. Purity >98% is achievable with recrystallization (e.g., from ethanol/water mixtures) .

Advanced Research Questions

Q. How do I resolve discrepancies between experimental NMR data and DFT-calculated chemical shifts for this compound?

- Methodological Answer :

- Solvent Effects : Simulate shifts using implicit solvent models (e.g., PCM for DMSO or CDCl) in Gaussian or ORCA .

- Conformational Analysis : Perform a molecular dynamics simulation to identify dominant conformers contributing to averaged experimental shifts.

- Parametrization Check : Cross-validate DFT functionals (B3LYP vs. M06-2X) and basis sets (6-31G* vs. def2-TZVP) .

Q. What strategies optimize the enantioselective synthesis of chiral derivatives of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-1,2-ethanediol derivatives to induce asymmetry during ketalization.

- Catalytic Asymmetric Methods : Employ chiral Brønsted acids (e.g., BINOL-phosphates) to control stereochemistry at the dioxolane ring .

- Analytical Validation : Confirm enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How can I investigate the metabolic stability of this compound in biological systems?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS. Use NADPH cofactors to assess cytochrome P450-mediated oxidation.

- Metabolite Identification : Perform MS/MS fragmentation to detect hydroxylated or hydrolyzed products (e.g., heptan-2-one release via dioxolane ring opening) .

Q. What computational tools predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- Fukui Indices : Calculate using Gaussian to identify electrophilic/nucleophilic sites. The dioxolane oxygen atoms are likely nucleophilic.

- Molecular Electrostatic Potential (MEP) : Visualize charge distribution to predict attack sites for acids/bases .

Data Contradiction Analysis

Q. How should I address batch-to-batch variability in the yield of this compound?

- Methodological Answer :

- Parameter Screening : Use a Design of Experiments (DoE) approach to test variables: catalyst loading (0.5–5 mol%), temperature (25–80°C), and solvent polarity (toluene vs. THF).

- Impurity Profiling : Analyze byproducts via GC-MS to identify side reactions (e.g., diol self-condensation) .

- Catalyst Lifetime : Test recycled catalysts (e.g., Amberlyst-15) for deactivation using FTIR or BET surface area analysis .

Q. Why do DSC measurements show inconsistent melting points for crystallized this compound?

- Methodological Answer :

- Polymorphism Screening : Perform X-ray diffraction (XRD) to detect crystal forms. Use SHELXL for structure refinement .

- Thermal History : Standardize cooling rates (e.g., 5°C/min) during crystallization to ensure consistent nucleation .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.